molecular formula C15H11F3O2 B12520270 1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one CAS No. 675596-36-8

1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one

Cat. No.: B12520270
CAS No.: 675596-36-8
M. Wt: 280.24 g/mol
InChI Key: XEFAZSQLWXPYPI-UHFFFAOYSA-N
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Description

1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a biphenyl structure, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one typically involves the reaction of 2-(trifluoromethoxy)biphenyl with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

    3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: Similar structure but with two trifluoromethoxy groups.

    2,3-Dimethoxy-2’-(trifluoromethoxy)-1,1’-biphenyl: Contains additional methoxy groups.

    2,4-Dichloro-3’-(trifluoromethoxy)-1,1’-biphenyl: Contains chlorine atoms instead of hydrogen atoms.

Uniqueness: 1-[2’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which can influence its reactivity and interactions with other molecules .

Properties

CAS No.

675596-36-8

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

1-[3-[2-(trifluoromethoxy)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H11F3O2/c1-10(19)11-5-4-6-12(9-11)13-7-2-3-8-14(13)20-15(16,17)18/h2-9H,1H3

InChI Key

XEFAZSQLWXPYPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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